Calcein Blue AM

Description

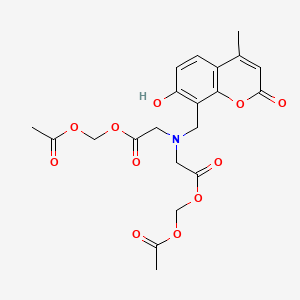

Structure

3D Structure

Properties

IUPAC Name |

acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[(7-hydroxy-4-methyl-2-oxochromen-8-yl)methyl]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO11/c1-12-6-18(26)33-21-15(12)4-5-17(25)16(21)7-22(8-19(27)31-10-29-13(2)23)9-20(28)32-11-30-14(3)24/h4-6,25H,7-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFJGCPBBHLSPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2CN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Calcein Blue AM: An In-depth Technical Guide to Real-Time Cell Viability Assessment

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of Calcein Blue AM for cell viability and cytotoxicity assays. Calcein Blue AM has emerged as a reliable fluorescent probe for the real-time assessment of cell health, offering distinct advantages in various research and drug discovery contexts.

Core Principles of Calcein Blue AM-Based Viability Assays

Calcein Blue AM (Acetoxymethyl) is a non-fluorescent, cell-permeant compound that serves as a viability indicator for eukaryotic cells.[1][2] Its mechanism of action is predicated on two key cellular characteristics of viable cells: intact cell membranes and active intracellular esterase activity.[2][3]

The lipophilic nature of Calcein Blue AM allows for its passive diffusion across the plasma membrane of both live and dead cells.[4] Once inside a viable cell, ubiquitous intracellular esterases cleave the AM ester groups, converting the molecule into the highly fluorescent, hydrophilic Calcein Blue. This enzymatic conversion results in a charged molecule that is retained within the cytoplasm of cells with intact membranes, leading to a strong blue fluorescence. Conversely, cells with compromised membrane integrity, a hallmark of necrosis or late-stage apoptosis, cannot retain the cleaved Calcein Blue, resulting in minimal fluorescence. Furthermore, dead cells lack the active esterases necessary for the efficient conversion of Calcein Blue AM to its fluorescent form. This differential staining allows for the clear discrimination between live and dead cell populations.

The fluorescence intensity of Calcein Blue is largely independent of pH in the physiological range of 6.5 to 12, making it a robust indicator across various experimental conditions.

Quantitative Data and Spectral Properties

A thorough understanding of the quantitative aspects of Calcein Blue AM is crucial for experimental design and data interpretation.

Spectral Characteristics

The spectral properties of Calcein Blue AM before and after enzymatic cleavage are fundamental for selecting appropriate filter sets for fluorescence microscopy, flow cytometry, and microplate readers.

| Parameter | Calcein Blue AM (Pre-hydrolysis) | Calcein Blue (Post-hydrolysis) |

| Excitation Maximum (λex) | ~322 nm | ~360 nm |

| Emission Maximum (λem) | ~435 nm | ~449 nm |

| Quantum Yield (in PBS) | Weakly fluorescent | 0.59 |

| Molar Extinction Coefficient (ε) | Not reported | 16,100 cm⁻¹M⁻¹ at 361 nm |

| Appearance | Colorless solution | Blue fluorescent solution |

Recommended Staining Concentrations

The optimal concentration of Calcein Blue AM can vary depending on the cell type. It is recommended to perform a titration to determine the ideal concentration for each specific cell line and experimental setup.

| Cell Type | Recommended Concentration Range | Reference |

| Suspension Cells (e.g., Jurkat) | 1 - 10 µM | |

| Adherent Cells (e.g., HeLa, A549) | 2 - 15 µM | |

| Coral Cells | 2 µM |

Experimental Protocols

Detailed methodologies for staining both suspension and adherent cells are provided below. These protocols serve as a starting point and may require optimization for specific experimental needs.

Reagent Preparation

-

Calcein Blue AM Stock Solution (1 mM): Dissolve 1 mg of Calcein Blue AM in the appropriate volume of anhydrous DMSO. For example, for a molecular weight of 465.4 g/mol , dissolve 1 mg in approximately 2.15 mL of DMSO. Aliquot and store at -20°C, protected from light and moisture.

-

Working Solution: Immediately before use, dilute the stock solution to the desired final concentration in a serum-free medium or an appropriate buffer (e.g., PBS or HBSS).

Staining Protocol for Suspension Cells (e.g., Jurkat)

-

Harvest cells and wash once with serum-free medium or PBS.

-

Resuspend the cell pellet in serum-free medium or buffer at a concentration of 1 x 10^6 cells/mL.

-

Add the Calcein Blue AM working solution to the cell suspension to achieve the desired final concentration (typically 1-10 µM).

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

(Optional) Wash the cells once with serum-free medium or buffer to remove excess dye.

-

Resuspend the cells in the desired buffer for analysis.

-

Analyze by flow cytometry or fluorescence microscopy using appropriate filters (Excitation: ~360 nm, Emission: ~449 nm).

Staining Protocol for Adherent Cells (e.g., HeLa, A549)

-

Culture adherent cells in a suitable vessel (e.g., 96-well plate, chamber slide).

-

Aspirate the culture medium and wash the cells once with serum-free medium or PBS.

-

Add the Calcein Blue AM working solution to the cells, ensuring the cell monolayer is completely covered.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

Aspirate the staining solution and wash the cells twice with serum-free medium or buffer.

-

Add fresh buffer to the cells for imaging.

-

Analyze by fluorescence microscopy or a microplate reader with appropriate filter sets.

Troubleshooting

Common issues encountered during Calcein Blue AM assays and their potential solutions are outlined below.

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Fluorescence Signal | - Insufficient dye concentration- Short incubation time- Low esterase activity in cells- Photobleaching | - Titrate and increase the Calcein Blue AM concentration.- Increase the incubation time.- Ensure cells are healthy and metabolically active.- Minimize exposure of stained cells to light. |

| High Background Fluorescence | - Incomplete removal of excess dye- Presence of serum or phenol red in the wash buffer- Spontaneous hydrolysis of Calcein Blue AM | - Increase the number and volume of washes. - Use serum-free and phenol red-free buffers for washing and final analysis.- Prepare the working solution immediately before use. |

| Inconsistent Staining | - Uneven dye distribution- Cell clumping (suspension cells)- Variation in cell density | - Gently mix the staining solution upon addition.- Ensure a single-cell suspension before staining.- Plate cells at a consistent density. |

| Staining of Dead Cells | - Incomplete cell death- Leakage from adjacent live cells (in dense cultures) | - Confirm cell death with a counterstain (e.g., Propidium Iodide).- Analyze at a lower cell density. |

Applications in Research and Drug Development

The Calcein Blue AM assay is a versatile tool with numerous applications, including:

-

High-Throughput Screening (HTS): Rapidly assess the cytotoxic effects of large compound libraries.

-

Cytotoxicity Assays: Quantify the dose-dependent effects of drugs and other therapeutic agents on cell viability.

-

Real-Time Cell Health Monitoring: Observe changes in cell viability over time in response to various stimuli.

-

Multiplexing with Other Fluorescent Probes: Due to its blue emission, Calcein Blue AM can be used in combination with green (e.g., GFP) and red fluorescent probes for multi-parameter analysis.

Conclusion

Calcein Blue AM provides a robust, sensitive, and reliable method for the assessment of cell viability in a wide range of applications. Its straightforward protocol and compatibility with standard fluorescence instrumentation make it an invaluable tool for researchers in both academic and industrial settings. Careful optimization of staining conditions and adherence to best practices in fluorescence-based assays will ensure the generation of high-quality, reproducible data.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Calcein AM Viability Dyes and Assay Kits | AAT Bioquest [aatbio.com]

- 3. Calcein-Acetyoxymethyl Cytotoxicity Assay: Standardization of a Method Allowing Additional Analyses on Recovered Effector Cells and Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

The Mechanism of Calcein Blue AM Entry into Live Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcein Blue AM is a widely utilized fluorogenic dye for the assessment of cell viability and membrane integrity. Its ability to selectively stain living cells makes it an invaluable tool in a multitude of applications, including cytotoxicity assays, cell adhesion and migration studies, and in multiplexing experiments with other fluorescent probes. This technical guide provides an in-depth exploration of the core mechanism by which Calcein Blue AM enters live cells, its subsequent activation, and practical considerations for its use in research settings.

Core Mechanism: Passive Diffusion and Intracellular Activation

The entry of Calcein Blue AM into live cells is a two-step process predicated on its chemical structure and the physiological state of the cell.

-

Passive Diffusion Across the Cell Membrane: Calcein Blue AM is a non-fluorescent, cell-permeant derivative of the highly fluorescent Calcein Blue.[1] The key to its membrane permeability lies in the acetoxymethyl (AM) ester groups attached to the carboxylate groups of the calcein molecule.[2][3] These lipophilic AM esters effectively neutralize the negative charges of the carboxyl groups, rendering the entire molecule more hydrophobic and allowing it to freely diffuse across the intact plasma membrane of live cells.[2]

-

Intracellular Cleavage by Esterases: Once inside the cell, ubiquitous intracellular esterases, which are active only in viable cells with intact metabolic function, cleave the AM ester groups. This enzymatic hydrolysis removes the lipophilic moieties, regenerating the polar, negatively charged Calcein Blue molecule.

-

Intracellular Retention: The resulting Calcein Blue is a hydrophilic molecule that is unable to passively traverse the cell membrane. This leads to its accumulation and retention within the cytoplasm of healthy, live cells, where it emits a bright blue fluorescence upon excitation. Dead or dying cells with compromised membrane integrity or inactive esterases cannot effectively cleave the AM esters or retain the resulting Calcein Blue, and therefore do not fluoresce.

Caption: Cellular uptake and activation of Calcein Blue AM.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Calcein Blue AM.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₃NO₁₁ | |

| Molecular Weight | 465.4 g/mol | |

| Excitation (max) | ~360 nm | |

| Emission (max) | ~449 nm | |

| Purity | >95% | |

| Solubility | Soluble in DMSO |

| Parameter | Recommended Range | Reference(s) |

| Stock Solution Concentration | 1–5 mM in anhydrous DMSO | |

| Working Concentration | 1–10 µM in buffer or serum-free medium | |

| Incubation Time | 15–60 minutes | |

| Incubation Temperature | 37°C |

Experimental Protocols

Preparation of Calcein Blue AM Stock and Working Solutions

Materials:

-

Calcein Blue AM

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Serum-free culture medium or buffer (e.g., Hanks and Hepes buffer)

-

(Optional) Pluronic® F-127

-

(Optional) Probenecid or sulfinpyrazone

Stock Solution Preparation (1 mM):

-

Allow the vial of Calcein Blue AM to warm to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve a 1 mM stock solution. For example, add 100 µL of DMSO to 46.54 µg of Calcein Blue AM.

-

Vortex briefly to ensure the dye is fully dissolved.

-

Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Working Solution Preparation (5 µM):

-

Immediately before use, dilute the 1 mM Calcein Blue AM stock solution into a serum-free medium or buffer to the desired final working concentration (typically 1-10 µM). For a 5 µM working solution, dilute the 1 mM stock solution 1:200.

-

For cells with high efflux activity, anion-transport inhibitors like probenecid (1–2.5 mM) or sulfinpyrazone (0.1–0.25 mM) can be added to the working solution to improve dye retention.

-

To enhance the aqueous solubility of Calcein Blue AM, the nonionic detergent Pluronic® F-127 can be added to the staining buffer at a final concentration of approximately 0.02%.

General Staining Protocol for Adherent Cells

Procedure:

-

Culture adherent cells on coverslips or in multi-well plates to the desired confluency.

-

Aspirate the cell culture medium.

-

Wash the cells once with a serum-free buffer (e.g., PBS or HHBS) to remove any residual serum, as esterases in the serum can cleave the AM esters extracellularly, increasing background fluorescence.

-

Add a sufficient volume of the Calcein Blue AM working solution to completely cover the cells.

-

Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.

-

Aspirate the dye-loading solution.

-

Wash the cells once or twice with fresh buffer to remove any extracellular dye.

-

The cells are now ready for imaging using a fluorescence microscope equipped with a DAPI filter set or a fluorescence plate reader (Ex/Em = 360/450 nm).

Caption: A typical workflow for staining live cells with Calcein Blue AM.

Factors Influencing Calcein Blue AM Staining

Several factors can affect the efficiency of cell loading and the resulting fluorescence intensity:

-

Cell Type: Different cell lines can exhibit varying levels of intracellular esterase activity and membrane permeability, which may necessitate optimization of the dye concentration and incubation time.

-

Temperature: Incubation at 37°C is generally recommended to ensure optimal esterase activity.

-

Serum: The presence of serum in the loading buffer can lead to extracellular hydrolysis of Calcein Blue AM and increased background fluorescence.

-

Dye Efflux: Some cell types, particularly those expressing multidrug resistance transporters, may actively pump the cleaved Calcein Blue out of the cell. This can be mitigated by the use of efflux pump inhibitors like probenecid.

-

Cytotoxicity: While generally considered non-toxic at working concentrations, prolonged incubation or high concentrations of Calcein AM can potentially impact cell viability.

Conclusion

Calcein Blue AM provides a robust and straightforward method for identifying live cells based on membrane integrity and metabolic activity. Its mechanism of passive entry and subsequent enzymatic activation ensures that only viable cells are fluorescently labeled. By understanding the core principles of its function and adhering to optimized protocols, researchers can effectively utilize this versatile dye for a wide range of applications in cell biology and drug discovery.

References

A Deep Dive into Calcein Blue AM: A Technical Guide for Live Cell Fluorescence Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles, applications, and methodologies of Calcein Blue AM, a vital fluorescent probe for assessing cell viability and function in live-cell imaging. We will delve into its mechanism of action, spectral properties, and provide detailed protocols for its use in various research and drug development contexts.

Core Principles: The Mechanism of Calcein Blue AM

Calcein Blue AM is a cell-permeant, non-fluorescent compound that becomes fluorescent upon entering viable cells.[1] Its utility as a live-cell stain is predicated on two key cellular functions: membrane integrity and intracellular esterase activity.[2]

The acetoxymethyl (AM) ester modification renders the calcein molecule lipophilic, allowing it to passively cross the intact membrane of live cells. Once inside the cytoplasm, ubiquitous intracellular esterases cleave the AM groups. This enzymatic conversion transforms the molecule into the fluorescent, hydrophilic Calcein Blue, which is then trapped within the cell due to its negative charge.[3][4] Consequently, only cells with both an intact membrane to retain the dye and active esterase metabolism will fluoresce, providing a direct measure of cell viability. Dead cells, lacking one or both of these characteristics, will not fluoresce.

This mechanism makes Calcein Blue AM a reliable tool for distinguishing live from dead cells and is particularly useful in cytotoxicity assays and drug discovery for assessing the effects of pharmaceutical compounds on cell health.

Caption: Mechanism of Calcein Blue AM conversion to fluorescent Calcein Blue in live cells.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of Calcein Blue AM are summarized in the tables below.

Spectral Properties

| Property | Wavelength (nm) | Source(s) |

| Excitation Maximum | ~360 | |

| Emission Maximum | ~449 | |

| Alternative Excitation | 350 nm or 405 nm laser | |

| Recommended Filter Set | DAPI filter set |

Recommended Experimental Parameters

| Parameter | Recommended Range | Source(s) |

| Stock Solution Concentration | 2 to 5 mM in anhydrous DMSO | |

| Working Solution Concentration | 1 to 10 µM | |

| Recommended Final Concentration | 4 to 5 µM for most cell lines | |

| Incubation Time | 15 to 60 minutes | |

| Incubation Temperature | 37 °C |

Experimental Protocols

Detailed methodologies for common applications of Calcein Blue AM are provided below. Note that optimal conditions may vary depending on the cell type and experimental setup.

Protocol 1: Live Cell Staining for Fluorescence Microscopy

This protocol outlines the steps for staining adherent cells for visualization with a fluorescence microscope.

Caption: Experimental workflow for staining live adherent cells with Calcein Blue AM.

Materials:

-

Calcein Blue AM

-

Anhydrous DMSO

-

Serum-free buffer (e.g., Hanks and Hepes buffer)

-

Cell culture medium

-

Adherent cells cultured on coverslips or in imaging dishes

-

Fluorescence microscope with a DAPI filter set

Procedure:

-

Prepare Stock Solution: Prepare a 2 to 5 mM stock solution of Calcein Blue AM in high-quality, anhydrous DMSO. Store unused aliquots at -20°C, avoiding repeated freeze-thaw cycles.

-

Prepare Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 1 to 10 µM in a buffer of your choice. For many cell lines, a final concentration of 4 to 5 µM is recommended.

-

Cell Preparation: Aspirate the cell culture medium from the cells.

-

Washing: Gently wash the cells once with serum-free buffer to remove any residual medium, as serum may contain esterases that can increase background fluorescence.

-

Staining: Add the Calcein Blue AM working solution to the cells and incubate for 30 to 60 minutes at 37°C.

-

Final Wash: Remove the dye-containing solution and wash the cells with fresh buffer to remove any extracellular Calcein Blue AM.

-

Imaging: Immediately visualize the cells using a fluorescence microscope equipped with a DAPI filter set. Live cells will exhibit bright blue fluorescence.

Protocol 2: Cell Viability Assessment using a Microplate Reader

This protocol is suitable for high-throughput screening of cell viability in a 96-well plate format.

Materials:

-

Calcein Blue AM

-

Anhydrous DMSO

-

Buffer (e.g., Hanks and Hepes)

-

Cells cultured in a black-walled, clear-bottom 96-well plate

-

Fluorescence microplate reader

Procedure:

-

Prepare Stock and Working Solutions: Follow steps 1 and 2 from Protocol 1.

-

Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate at a desired density and allow them to adhere or stabilize.

-

Treatment (for cytotoxicity assays): If assessing the effect of a compound, treat the cells for the desired duration.

-

Washing: Carefully remove the culture medium. For suspension cells, centrifuge the plate before aspirating the supernatant. Wash the cells with serum-free buffer.

-

Staining: Add the Calcein Blue AM working solution to each well and incubate for 30 to 60 minutes at 37°C.

-

Final Wash: Remove the working solution and wash the cells with buffer.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 360 nm and emission at approximately 450 nm. The fluorescence intensity is directly proportional to the number of viable cells.

Protocol 3: Flow Cytometry Analysis of Live Cells

This protocol allows for the quantification of live cells within a population using a flow cytometer.

Caption: Logical flow for discriminating live and dead cells using Calcein Blue AM in flow cytometry.

Materials:

-

Calcein Blue AM

-

Anhydrous DMSO

-

Buffer (e.g., PBS)

-

Suspension cells or trypsinized adherent cells

-

Flow cytometer with a 350 nm or 405 nm laser

Procedure:

-

Prepare Stock and Working Solutions: Follow steps 1 and 2 from Protocol 1.

-

Cell Preparation: Prepare a single-cell suspension at an appropriate concentration in your chosen buffer.

-

Staining: Add the Calcein Blue AM working solution to the cell suspension and incubate for 15 to 30 minutes at 37°C, protected from light.

-

Washing: Wash the cells by centrifugation and resuspend them in fresh buffer.

-

Analysis: Analyze the stained cells on a flow cytometer using a 350 nm or 405 nm laser for excitation and a 450/40 nm filter for emission (often in the Pacific Blue channel). Live cells will be identified as the population with high blue fluorescence.

Considerations and Troubleshooting

-

Background Fluorescence: Calcein Blue AM itself is weakly fluorescent. A thorough washing step after incubation is crucial to minimize background signals.

-

Aqueous Solubility: To improve the aqueous solubility of Calcein Blue AM, the nonionic detergent Pluronic® F-127 can be added to the staining buffer at a final concentration of approximately 0.02%. However, long-term storage of AM esters with Pluronic® F-127 should be avoided.

-

Multiplexing: The spectral properties of Calcein Blue are similar to DAPI and Hoechst, but well-separated from green and red fluorophores like FITC and Texas Red, making it suitable for multiplexing experiments.

-

Cytotoxicity: While generally considered to have low cytotoxicity, it is advisable to use the lowest possible concentration of Calcein Blue AM that provides a sufficient signal to minimize potential artifacts.

By understanding the underlying principles and following these detailed protocols, researchers can effectively utilize Calcein Blue AM as a powerful tool for live-cell analysis in a wide range of biological applications.

References

Calcein Blue AM: An In-depth Technical Guide to a Non-Toxic Live Cell Stain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Calcein Blue AM, a fluorescent probe for identifying and labeling viable cells. We will delve into its mechanism of action, detail its spectral properties, provide established experimental protocols, and discuss its applications, particularly within the realm of drug discovery and development.

Core Principles of Calcein Blue AM Staining

Calcein Blue AM is a cell-permeant dye that serves as a robust indicator of cell viability. Its utility lies in its ability to selectively stain living cells. The underlying principle involves the enzymatic conversion of a non-fluorescent compound into a fluorescent one within metabolically active cells.

The acetoxymethyl (AM) ester group renders the calcein molecule hydrophobic, allowing it to readily traverse the intact plasma membrane of live cells. Once inside the cytoplasm, intracellular esterases, which are active only in viable cells, cleave the AM group. This enzymatic action transforms Calcein Blue AM into the fluorescent, hydrophilic Calcein Blue. The negatively charged Calcein Blue is then effectively retained within the cytoplasm of cells with intact membranes, emitting a bright blue fluorescence upon excitation. Conversely, dead or dying cells with compromised membrane integrity and diminished esterase activity are unable to retain the dye and thus exhibit minimal to no fluorescence.[1][2]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative parameters of Calcein Blue AM are summarized in the table below.

| Property | Value | Source(s) |

| Excitation Wavelength (Max) | ~350-360 nm | [3] |

| Emission Wavelength (Max) | ~441-450 nm | [3] |

| Recommended Working Concentration | 1 - 10 µM | |

| Typical Incubation Time | 15 - 60 minutes | |

| Storage of Stock Solution (in DMSO) | -20°C, in aliquots | |

| Molecular Weight | 465.41 g/mol |

Experimental Protocols

Below are detailed methodologies for the preparation and use of Calcein Blue AM for live cell staining, adaptable for fluorescence microscopy and flow cytometry.

Reagent Preparation

1. Preparation of Calcein Blue AM Stock Solution (2 to 5 mM):

-

Bring the vial of Calcein Blue AM powder and anhydrous dimethyl sulfoxide (DMSO) to room temperature.

-

To prepare a 5 mM stock solution, add 430 µl of DMSO to 1 mg of Calcein Blue AM powder (Molar Mass = 465.41 g/mol ).

-

Vortex thoroughly until the powder is completely dissolved.

-

Store the stock solution in small, single-use aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles. Discard aliquots after 6 months.

2. Preparation of Calcein Blue AM Working Solution (1 to 10 µM):

-

Dilute the Calcein Blue AM stock solution in a buffer of your choice, such as Hanks and Hepes buffer (HHBS), to the desired final concentration (typically between 1 and 10 µM). For most cell lines, a final concentration of 4 to 5 µM is recommended.

-

It is crucial to determine the optimal concentration for each specific cell type and experimental condition empirically.

-

To improve the aqueous solubility of the AM ester, the nonionic detergent Pluronic® F-127 can be added to the staining buffer at a final concentration of approximately 0.02%.

-

To reduce the leakage of the de-esterified dye, an anion transporter inhibitor like probenecid (0.1–0.25 mM) or sulfinpyrazone (0.1–0.25 mM) may be included in the working solution.

Staining Protocol for Adherent Cells (Fluorescence Microscopy)

-

Culture adherent cells on coverslips or in appropriate imaging dishes.

-

Remove the cell culture medium.

-

Wash the cells once with a serum-free buffer (e.g., HHBS) to remove any residual serum, as it may contain esterases that can increase background fluorescence.

-

Add the Calcein Blue AM working solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 30 to 60 minutes at 37°C, protected from light.

-

Remove the dye-containing solution.

-

Wash the cells twice with the buffer of your choice (with or without an anion transporter inhibitor) to remove excess probe.

-

Image the cells using a fluorescence microscope equipped with a DAPI filter set or a similar filter set appropriate for the excitation and emission wavelengths of Calcein Blue.

Staining Protocol for Suspension Cells (Flow Cytometry)

-

Prepare a single-cell suspension in a serum-free buffer.

-

Wash the cells once with the serum-free buffer.

-

Resuspend the cells at a concentration of approximately 1-10 x 10^6 cells/ml in the Calcein Blue AM working solution. A starting concentration of 10 µM is recommended for live/dead discrimination.

-

Incubate the cell suspension for 30 minutes at room temperature, protected from light.

-

Wash the cells twice with 2 ml of a suitable stain buffer (e.g., BD Pharmingen™ Stain Buffer (FBS)).

-

Resuspend the final cell pellet in the appropriate buffer for flow cytometric analysis.

-

Analyze the cells using a flow cytometer with a 405 nm laser for excitation and a 450/50 nm filter for detection.

Visualizing Key Processes

To further elucidate the principles and applications of Calcein Blue AM, the following diagrams illustrate the mechanism of action, a typical experimental workflow, and its utility in a drug discovery context.

Caption: Mechanism of Calcein Blue AM conversion in a live cell.

Caption: A typical experimental workflow for Calcein Blue AM staining.

Caption: Application of Calcein Blue AM in a cytotoxicity assay for drug discovery.

Toxicity and Considerations

Calcein AM dyes are generally considered to have low cytotoxicity, making them suitable for studies involving live cells. However, as with any fluorescent probe, it is crucial to use the lowest effective concentration to minimize potential artifacts and cellular stress. High concentrations or prolonged exposure to Calcein AM could potentially impact cell viability. Therefore, it is recommended to perform pilot experiments to optimize staining conditions for each specific cell type.

It is also important to note that Calcein Blue is not fixable. The dye is retained in the cytoplasm by an intact cell membrane, and any process that disrupts the membrane, such as fixation or permeabilization, will result in the loss of the fluorescent signal.

Applications in Drug Discovery

The ability of Calcein Blue AM to reliably distinguish between live and dead cells makes it a valuable tool in drug discovery and development. It is frequently employed in cytotoxicity and cell viability assays to screen compound libraries for potential therapeutic candidates or to assess the toxicological profile of new chemical entities. The high-throughput nature of flow cytometry combined with Calcein Blue AM staining allows for the rapid and quantitative assessment of cell viability in large cell populations, accelerating the identification of effective and non-toxic drug compounds. Its spectral properties, distinct from common green and red fluorophores, also make it an excellent candidate for multiplexing experiments, allowing for the simultaneous analysis of multiple cellular parameters.

References

Intracellular esterase activity and Calcein Blue AM

An In-depth Technical Guide to Intracellular Esterase Activity and Calcein Blue AM

Introduction

Intracellular esterases are a diverse group of enzymes found within the cytoplasm of living cells. These enzymes play a crucial role in various cellular processes by catalyzing the hydrolysis of ester bonds. The activity of these esterases is often used as an indicator of cell health and viability, as their function is dependent on the maintenance of a stable intracellular environment and an intact cell membrane. In the fields of toxicology, pharmacology, and drug development, the measurement of intracellular esterase activity serves as a reliable method for assessing cellular responses to various stimuli.

Calcein Blue AM: A Fluorogenic Probe for Esterase Activity

Calcein Blue AM is a non-fluorescent, cell-permeant compound that is widely used to determine cell viability by measuring intracellular esterase activity. Upon entering a viable cell, the acetoxymethyl (AM) ester groups of Calcein Blue AM are cleaved by intracellular esterases. This enzymatic cleavage converts the non-fluorescent Calcein Blue AM into the highly fluorescent, membrane-impermeant Calcein Blue. The intensity of the blue fluorescence emitted is directly proportional to the esterase activity and, consequently, is an indicator of the number of viable cells.

Mechanism of Action

The mechanism of Calcein Blue AM relies on its passive diffusion across the cell membrane and its subsequent enzymatic conversion.

Caption: Mechanism of Calcein Blue AM conversion in viable cells.

Quantitative Data

The following table summarizes the key quantitative properties of Calcein Blue AM and its fluorescent product, Calcein Blue.

| Property | Value | Reference |

| Excitation Wavelength (max) | ~360 nm | Thermo Fisher Scientific, AAT Bioquest |

| Emission Wavelength (max) | ~449 nm | Thermo Fisher Scientific, AAT Bioquest |

| Molar Extinction Coefficient | Approximately 17,000 cm⁻¹M⁻¹ at 352 nm | AAT Bioquest |

| Quantum Yield | Not specified | - |

| Recommended Concentration | 1-10 µM | Thermo Fisher Scientific, AAT Bioquest |

| Incubation Time | 15-60 minutes at 37°C | Thermo Fisher Scientific, Aat Bioquest |

Experimental Protocol

This section provides a generalized protocol for using Calcein Blue AM to assess cell viability.

Caption: Experimental workflow for a cell viability assay using Calcein Blue AM.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of Calcein Blue AM in anhydrous dimethyl sulfoxide (DMSO).

-

Prepare a suitable buffer, such as phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS).

-

Prepare a working solution by diluting the Calcein Blue AM stock solution in the buffer to a final concentration of 1-10 µM.

-

-

Cell Culture and Treatment:

-

Seed cells in a microplate at a desired density and allow them to adhere overnight.

-

Treat the cells with the compounds of interest for the desired duration. Include appropriate positive and negative controls.

-

-

Staining:

-

Following treatment, carefully remove the culture medium.

-

Wash the cells gently with the buffer to remove any residual medium or treatment compounds.

-

Add the Calcein Blue AM working solution to each well, ensuring the cells are completely covered.

-

-

Incubation:

-

Incubate the plate at 37°C for 15 to 60 minutes, protected from light. The optimal incubation time may vary depending on the cell type.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at approximately 360 nm and emission detection at approximately 449 nm.

-

Signaling Pathways and Esterase Activity

Intracellular esterase activity is fundamental to many cellular signaling pathways. For instance, the hydrolysis of ester bonds is a key step in the activation of certain pro-drugs and the release of signaling molecules.

Caption: Role of intracellular esterases in pro-drug activation.

Applications in Research and Drug Development

-

Cell Viability and Cytotoxicity Assays: The primary application of Calcein Blue AM is in the high-throughput screening of compound libraries to identify cytotoxic or cytostatic agents.

-

Apoptosis Studies: A decrease in intracellular esterase activity can be an early indicator of apoptosis.

-

Drug Efficacy and Resistance: In the context of pro-drugs that require esterase activity for their conversion to an active form, Calcein Blue AM can be used to assess the cellular capacity for drug activation.

-

Cell Adhesion and Migration: Changes in cell adhesion and migration can sometimes be correlated with alterations in overall cellular health, which can be monitored by esterase activity.

Conclusion

Calcein Blue AM is a valuable tool for researchers and drug development professionals, providing a straightforward and reliable method for assessing intracellular esterase activity as a marker of cell viability. Its simple protocol and compatibility with high-throughput screening make it a widely used reagent in cell-based assays. Understanding its mechanism of action and proper experimental application is crucial for obtaining accurate and reproducible results.

Calcein Blue AM: An In-depth Technical Guide for Eukaryotic Cell Viability Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcein Blue AM is a cell-permeant dye that serves as a robust indicator of cell viability in eukaryotic cells.[1][2][3] Its utility lies in its ability to selectively stain living cells, providing a reliable method for assessing cell health and cytotoxicity. This technical guide provides a comprehensive overview of Calcein Blue AM, including its mechanism of action, spectral properties, detailed experimental protocols, and applications in research and drug development.

Core Principle: Mechanism of Action

Calcein Blue AM (acetoxymethyl ester) is a non-fluorescent, hydrophobic compound that readily crosses the intact plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups.[1][2] This enzymatic conversion transforms the molecule into the hydrophilic and fluorescent Calcein Blue. The negatively charged Calcein Blue is retained within the cytoplasm of cells with intact membranes, emitting a bright blue fluorescence. Conversely, dead or dying cells with compromised membrane integrity and diminished esterase activity cannot retain the dye and thus exhibit minimal to no fluorescence. This principle allows for the clear discrimination between live and dead cell populations.

Caption: Mechanism of Calcein Blue AM conversion in live cells.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of Calcein Blue AM.

Table 1: Spectral Properties of Calcein Blue

| Parameter | Wavelength (nm) |

| Excitation Maximum (pre-hydrolysis) | ~322 nm |

| Emission Maximum (pre-hydrolysis) | ~435 nm |

| Excitation Maximum (post-hydrolysis) | ~360 nm |

| Emission Maximum (post-hydrolysis) | ~449 nm |

Table 2: Recommended Reagent Concentrations and Incubation Times

| Parameter | Recommended Range | Notes |

| Stock Solution Concentration | 2 to 5 mM in anhydrous DMSO | Store at -20°C in single-use aliquots to avoid freeze-thaw cycles. |

| Working Solution Concentration | 1 to 10 µM in buffer (e.g., HBSS) | Optimal concentration should be determined empirically for each cell type. A starting concentration of 4 to 5 µM is often recommended. |

| Incubation Time | 30 to 60 minutes | Incubation should be done at 37°C. |

| Pluronic® F-127 (optional) | ~0.02% (final concentration) | Can be added to the staining buffer to increase the aqueous solubility of AM esters. |

| Probenecid or Sulfinpyrazone (optional) | 0.1–0.25 mM | Can be added to the working solution to reduce leakage of the de-esterified dye. |

Experimental Protocols

Below are detailed protocols for assessing cell viability using Calcein Blue AM with different instrumentation.

Protocol 1: Cell Viability Assessment using a Fluorescence Microplate Reader

Caption: Experimental workflow for a microplate reader assay.

Materials:

-

Cells of interest

-

Black-walled, clear-bottom 96-well plates

-

Calcein Blue AM

-

Anhydrous DMSO

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate at a density appropriate for your experiment and allow them to adhere and grow.

-

Reagent Preparation:

-

Prepare a 2 to 5 mM stock solution of Calcein Blue AM in anhydrous DMSO.

-

Prepare a working solution of 1 to 10 µM Calcein Blue AM in a buffer of your choice (e.g., HBSS). For most cell lines, a final concentration of 4 to 5 µM is recommended.

-

-

Cell Staining:

-

Remove the cell culture medium from the wells.

-

Wash the cells once with serum-free buffer to remove any residual medium, as serum can contain esterase activity.

-

Add the Calcein Blue AM working solution to each well.

-

Incubate the plate at 37°C for 30 to 60 minutes, protected from light.

-

-

Data Acquisition:

-

Replace the dye working solution with fresh buffer to remove excess, non-hydrolyzed dye.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at approximately 360 nm and emission at approximately 450 nm. A cutoff of 420 nm is recommended.

-

Protocol 2: Cell Viability Assessment using Fluorescence Microscopy

Materials:

-

Cells grown on coverslips or in imaging-compatible plates

-

Calcein Blue AM

-

Anhydrous DMSO

-

HBSS or other suitable buffer

-

Fluorescence microscope with a DAPI filter set

Procedure:

-

Cell Preparation: Grow cells on a suitable imaging substrate (e.g., glass coverslips, imaging dishes).

-

Reagent Preparation: Prepare Calcein Blue AM stock and working solutions as described in Protocol 1.

-

Cell Staining:

-

Remove the culture medium and wash the cells once with serum-free buffer.

-

Add the Calcein Blue AM working solution to the cells.

-

Incubate at 37°C for 30 to 60 minutes, protected from light.

-

-

Imaging:

-

Replace the dye solution with fresh buffer.

-

Visualize the cells using a fluorescence microscope equipped with a DAPI filter set. Live cells will exhibit bright blue fluorescence.

-

Protocol 3: Cell Viability Assessment using Flow Cytometry

Caption: Experimental workflow for a flow cytometry assay.

Materials:

-

Suspension cells or trypsinized adherent cells

-

Calcein Blue AM

-

Anhydrous DMSO

-

HBSS or other suitable buffer

-

Flow cytometer with a UV or violet laser

Procedure:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in a suitable buffer.

-

Reagent Preparation: Prepare Calcein Blue AM stock and working solutions as described in Protocol 1.

-

Cell Staining:

-

Add the Calcein Blue AM working solution to the cell suspension.

-

Incubate at 37°C for 30 to 60 minutes, protected from light.

-

-

Data Acquisition:

-

Wash the cells by centrifugation and resuspend them in fresh buffer to remove excess dye.

-

Analyze the cells on a flow cytometer. Excite with a UV (350 nm) or violet (405 nm) laser and collect the emission using a filter appropriate for blue fluorescence, such as a 450/40 nm filter (Pacific Blue channel).

-

Applications in Drug Discovery and Research

-

Cytotoxicity Assays: Calcein Blue AM is widely used to assess the cytotoxic effects of compounds in drug screening campaigns. A decrease in blue fluorescence indicates a reduction in cell viability.

-

Multiplexing with Other Fluorophores: Due to its blue emission, Calcein Blue AM is spectrally distinct from common green (e.g., GFP, Calcein AM) and red (e.g., Propidium Iodide, RFP) fluorophores. This allows for its use in multiplexed assays to simultaneously measure cell viability and other cellular parameters. For instance, it can be used with GFP-expressing cells without significant spectral overlap.

-

Cell Adhesion and Migration Studies: It can be used to pre-label cell populations to track their adhesion to substrates or their migration through barriers. However, for longer-term studies, covalent cell tracers might be more suitable as Calcein Blue may be actively effluxed by some cell types over time.

Comparison with Calcein AM

The primary difference between Calcein Blue AM and the more traditional Calcein AM lies in their spectral properties.

Table 3: Calcein Blue AM vs. Calcein AM

| Feature | Calcein Blue AM | Calcein AM |

| Excitation Max | ~360 nm | ~494 nm |

| Emission Max | ~449 nm | ~517 nm |

| Fluorescence Color | Blue | Green |

| Key Advantage | Suitable for multiplexing with green and red fluorophores; compatible with GFP-expressing cells. | High quantum yield, bright green fluorescence. |

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Fluorescence | Incomplete removal of excess dye. | Increase the number of wash steps after incubation. |

| Intrinsic fluorescence of Calcein Blue AM. | Use a proper filter set and ensure a thorough wash. | |

| Weak Signal | Insufficient dye concentration or incubation time. | Optimize the working concentration and incubation period for your specific cell type. |

| Low esterase activity in cells. | Ensure cells are healthy and metabolically active. | |

| Dye Leakage | Active transport of Calcein Blue out of the cells. | Add an anion transporter inhibitor like probenecid or sulfinpyrazone to the buffer. |

Conclusion

Calcein Blue AM is a valuable tool for the assessment of eukaryotic cell viability. Its straightforward mechanism, ease of use, and compatibility with multiplexing make it a versatile reagent for a wide range of applications in basic research and drug development. By following the detailed protocols and considering the key parameters outlined in this guide, researchers can obtain reliable and reproducible data on cell health and cytotoxicity.

References

Methodological & Application

Calcein Blue AM: Application Notes and Protocols for Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcein Blue AM is a non-fluorescent, cell-permeant dye that serves as a robust indicator of cell viability. Its utility lies in its ability to selectively stain living cells. Once inside a cell, the acetoxymethyl (AM) ester group is cleaved by intracellular esterases, ubiquitous enzymes in viable cells. This enzymatic conversion transforms Calcein Blue AM into the fluorescent molecule Calcein Blue, which is membrane-impermeant and is consequently retained within the cytoplasm of healthy cells with intact membranes. The resulting blue fluorescence provides a clear and quantifiable signal for identifying and analyzing live cell populations in various applications, including cell viability assays, cytotoxicity studies, and high-throughput screening.

Mechanism of Action

Calcein Blue AM readily crosses the membrane of live cells. In the cytoplasm, intracellular esterases hydrolyze the AM ester groups, converting the non-fluorescent Calcein Blue AM into the fluorescent and membrane-impermeant Calcein Blue. This process ensures that only metabolically active cells with intact membranes exhibit a strong blue fluorescence, making it a reliable marker for cell viability.

Step-by-Step Guide to Calcein Blue AM Staining: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to utilizing Calcein Blue AM for cell viability and other cellular assays. It includes comprehensive protocols, data tables for easy reference, and diagrams to illustrate key processes.

Introduction to Calcein Blue AM

Calcein Blue AM (Acetoxymethyl) is a cell-permeant dye that serves as a robust indicator of cell viability.[1][2] Its principle lies in its ability to freely cross the membranes of intact, live cells. Once inside a viable cell, intracellular esterases cleave the AM ester group, converting the non-fluorescent Calcein Blue AM into the fluorescent, membrane-impermeant Calcein Blue.[2][3] This cleaved form is retained within the cytoplasm, and its blue fluorescence is a direct measure of enzymatic activity and membrane integrity, hallmarks of cell viability. Dead or membrane-compromised cells lack active esterases and cannot retain the dye, thus exhibiting minimal fluorescence.

The spectral properties of Calcein Blue, with excitation around 360 nm and emission around 449 nm, make it an excellent choice for multiplexing experiments with green and red fluorescent probes like GFP or RFP.

Key Applications:

-

Cell Viability and Cytotoxicity Assays: To quantify the number of viable cells and assess the effects of cytotoxic compounds.

-

Cell Adhesion and Migration Studies: To track and visualize cell movement and interactions.

-

Measurement of Cell Proliferation: In response to various stimuli like growth factors and nutrients.

-

Flow Cytometry: For high-throughput analysis of cell viability in large cell populations.

Mechanism of Action

The staining process relies on two key cellular characteristics: membrane integrity and intracellular esterase activity. The following diagram illustrates the mechanism.

References

Application Note: Assessing Cell Viability and Cytotoxicity using Calcein Blue AM in Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Calcein Blue AM is a cell-permeant dye that serves as a robust indicator of cell viability.[1][2] The core principle of the assay relies on both enzymatic activity and cell membrane integrity.[1] The acetoxymethyl (AM) ester group enhances the molecule's hydrophobicity, allowing it to readily cross the membrane of intact, viable cells.[3][4] Once inside a live cell, intracellular esterases, which are active only in metabolically active cells, cleave the AM groups. This conversion transforms the non-fluorescent Calcein Blue AM into the highly fluorescent, hydrophilic Calcein Blue. The resulting fluorescent molecule is retained within the cytoplasm of cells with intact membranes, emitting a bright blue signal. Conversely, dead or membrane-compromised cells lack the necessary esterase activity and membrane integrity to retain the dye, thus exhibiting minimal to no fluorescence.

This method provides a rapid and sensitive tool for quantifying viable cells in a population, making it ideal for cytotoxicity assays, drug screening, and general cell health assessments using flow cytometry. Its blue fluorescence provides an additional option for multiplexing experiments with common green and red fluorophores.

Mechanism of Action Diagram

The following diagram illustrates the mechanism by which Calcein Blue AM selectively stains viable cells.

Caption: Mechanism of Calcein Blue AM for live cell staining.

Quantitative Data Summary

For reproducible results, it is crucial to use the appropriate concentrations and instrument settings. The tables below summarize key quantitative parameters for using Calcein Blue AM.

Table 1: Spectral Properties

| Compound | Form | Excitation (Max) | Emission (Max) | Notes |

| Calcein Blue, AM | Cell-Permeant | ~322 nm | ~435 nm | Weakly fluorescent before hydrolysis. |

| Calcein Blue | Cell-Impermeant | ~360 nm | ~449 nm | Highly fluorescent product after hydrolysis. |

Table 2: Recommended Reagent Concentrations and Incubation Conditions

| Parameter | Recommended Range | Details |

| Stock Solution | 2 to 5 mM in anhydrous DMSO | Prepare fresh and store in small, single-use aliquots at -20°C or -80°C, protected from light. |

| Working Concentration | 1 to 10 µM | Optimal concentration is cell-type dependent and should be determined empirically. A starting concentration of 10 µM is often recommended. |

| Incubation Time | 30 to 60 minutes | Incubation time may need optimization based on cell type and experimental conditions. |

| Incubation Temperature | Room Temperature or 37°C | Incubate protected from light. |

| Cell Density | 1 - 10 x 10⁶ cells/mL | Prepare cells in a serum-free buffer for staining to avoid esterase activity from serum. |

Table 3: Typical Flow Cytometer Configuration

| Parameter | Setting |

| Excitation Laser | UV (350 nm) or Violet (405 nm) laser |

| Emission Filter | 450/40 nm or similar filter (e.g., Pacific Blue channel) |

| Compensation | Required when multiplexing with other fluorochromes, especially those excited by the violet laser. |

Experimental Protocols

A. Reagent Preparation

-

Prepare DMSO Stock Solution (2-5 mM):

-

Bring the vial of Calcein Blue AM powder and anhydrous DMSO to room temperature.

-

To prepare a 5 mM stock solution from a 1 mg vial (Molar Mass = 465.41 g/mol ), add 430 µL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot into small, single-use tubes and store at -20°C for up to 6 months, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

Prepare Staining Working Solution (1-10 µM):

-

On the day of the experiment, dilute the stock solution into a serum-free buffer, such as Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).

-

For a final working concentration of 10 µM from a 5 mM stock, perform a 1:500 dilution (e.g., add 2 µL of stock solution to 998 µL of serum-free buffer).

-

Use the working solution promptly, as Calcein Blue AM is susceptible to hydrolysis in aqueous solutions.

-

B. Staining Protocol for Suspension Cells

-

Harvest cells and adjust the cell density to 1-10 x 10⁶ cells/mL in a suitable serum-free buffer.

-

Wash the cells once by centrifuging at 250-500 x g for 5 minutes and resuspending in fresh serum-free buffer.

-

Add the Calcein Blue AM working solution to the cell suspension to achieve the desired final concentration (e.g., 10 µM).

-

Incubate for 30 minutes at room temperature or 37°C, protected from light.

-

Wash the cells twice with 2 mL of a complete, serum-containing buffer (e.g., BD Pharmingen Stain Buffer (FBS)) to remove excess dye.

-

Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis.

-

Proceed immediately to data acquisition.

C. Staining Protocol for Adherent Cells

-

Remove the culture medium from the adherent cells.

-

Wash the cells once with a serum-free buffer (e.g., HBSS) to remove any residual serum.

-

Add a sufficient volume of the Calcein Blue AM working solution to completely cover the cell monolayer.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

Wash the cells twice with a complete, serum-containing buffer.

-

Detach the cells using a gentle, non-enzymatic cell dissociation solution (e.g., Accutase) to preserve membrane integrity.

-

Transfer the cells to a tube, wash once more with a complete buffer, and resuspend in an appropriate buffer for flow cytometry analysis.

-

Proceed immediately to data acquisition.

Workflow and Data Analysis Diagrams

Experimental Workflow

The diagram below outlines the key steps for staining and analyzing cells with Calcein Blue AM using flow cytometry.

Caption: Standard workflow for Calcein Blue AM viability assay.

Gating Strategy for Viability Analysis

For a more definitive assessment of viability versus cell death, Calcein Blue AM can be multiplexed with a dead cell stain like Propidium Iodide (PI) or 7-AAD. Live cells will be Calcein Blue positive and PI negative, while dead cells will be PI positive and Calcein Blue negative.

Caption: Example gating for viability using Calcein Blue AM and PI.

References

Application Notes: Utilizing Calcein Blue AM for Advanced Cell Migration Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process integral to a myriad of physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis. The ability to accurately quantify cell migration is crucial for understanding the underlying mechanisms of these processes and for the development of novel therapeutic agents. Calcein Blue AM is a non-fluorescent, cell-permeable dye that serves as an excellent tool for labeling and tracking viable cells in migration assays. Once inside a living cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting the molecule into the fluorescent, cell-impermeant Calcein Blue. The intensity of the blue fluorescence is directly proportional to the number of viable cells, providing a robust method for quantifying cell migration.

Principle of the Assay

The Calcein Blue AM cell migration assay is based on the principle that the dye will only be activated and retained within live cells that have migrated through a porous membrane or into a cleared area. The non-fluorescent Calcein Blue AM readily crosses the membrane of both living and dead cells. However, only viable cells possess the active intracellular esterases required to hydrolyze Calcein Blue AM into the fluorescent Calcein Blue. This fluorescent product is then trapped within the cytoplasm of the live cells. Consequently, the fluorescence intensity of the migrated cell population can be measured and is directly proportional to the number of viable migrated cells.

Advantages of Calcein Blue AM in Cell Migration Assays

-

High Sensitivity and Low Background: The assay provides a high signal-to-noise ratio, as the non-hydrolyzed dye is non-fluorescent.

-

Viability-Based Measurement: Ensures that only live, healthy cells that have actively migrated are quantified.

-

Suitability for High-Throughput Screening (HTS): The simple, no-wash protocol is easily adaptable for automated, multi-well plate-based screening of compounds that may inhibit or stimulate cell migration.

-

Multiplexing Capability: The blue fluorescence of Calcein Blue allows for multiplexing with other fluorescent probes, such as those in the green or red spectrum, for simultaneous analysis of multiple cellular parameters.

Applications

-

Chemotaxis Assays: Quantifying directed cell migration towards a chemoattractant.

-

Drug Discovery: Screening for compounds that inhibit or enhance cell migration, particularly in the context of cancer metastasis or inflammatory diseases.

-

Wound Healing Models: Measuring the rate of "wound" closure in a confluent cell monolayer.

-

Basic Research: Investigating the molecular pathways and cellular mechanisms of cell motility.

Data Presentation

The following tables represent example data from typical cell migration experiments.

Table 1: Boyden Chamber Assay - Effect of Chemoattractant (FBS) on Cell Migration

| Treatment Group | Mean Fluorescence Intensity (RFU) | Standard Deviation | % Migration vs. Control |

| Negative Control (0% FBS) | 1500 | 120 | 0% |

| 1% FBS | 3200 | 250 | 113% |

| 5% FBS | 7800 | 560 | 420% |

| 10% FBS | 12500 | 980 | 733% |

Table 2: Wound Healing Assay - Quantification of Wound Closure

| Time Point | % Wound Closure (Control) | % Wound Closure (Inhibitor X) |

| 0 hours | 0% | 0% |

| 12 hours | 45% | 15% |

| 24 hours | 95% | 30% |

Table 3: Inhibition of Cell Migration with Compound Y (IC50 Determination)

| Compound Y Concentration | Mean Fluorescence Intensity (RFU) | % Inhibition |

| 0 µM (Control) | 15000 | 0% |

| 1 µM | 11250 | 25% |

| 5 µM | 7800 | 48% |

| 10 µM | 4500 | 70% |

| 50 µM | 1500 | 90% |

Experimental Protocols

Protocol 1: Boyden Chamber (Transwell) Cell Migration Assay

This protocol describes the measurement of cell migration through a porous membrane in response to a chemoattractant.

Materials:

-

Calcein Blue AM (dissolved in DMSO to a 1 mM stock)

-

24-well plate with transwell inserts (e.g., 8 µm pore size)

-

Serum-free cell culture medium

-

Cell culture medium with chemoattractant (e.g., 10% Fetal Bovine Serum)

-

Phosphate Buffered Saline (PBS)

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~445 nm)

Procedure:

-

Cell Preparation:

-

Culture cells to ~80% confluency.

-

Starve cells in serum-free medium for 18-24 hours prior to the assay.

-

Harvest cells using a non-enzymatic cell dissociation solution.

-

Resuspend cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.

-

-

Calcein Blue AM Labeling:

-

Add Calcein Blue AM to the cell suspension to a final concentration of 5 µM.

-

Incubate for 30 minutes at 37°C, protected from light.

-

Centrifuge the labeled cells at 250 x g for 5 minutes and resuspend in serum-free medium to remove excess dye. Repeat this wash step twice.

-

-

Assay Setup:

-

Add 500 µL of medium containing the chemoattractant to the lower wells of the 24-well plate.

-

Add 500 µL of serum-free medium to the control wells.

-

Add 100 µL of the labeled cell suspension (1 x 10^5 cells) to the upper chamber of each transwell insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for 4-24 hours, depending on the cell type's migratory capacity.

-

-

Quantification:

-

Carefully remove the transwell inserts.

-

Gently remove the non-migrated cells from the top of the insert with a cotton swab.

-

Place the inserts into a new 24-well plate containing 500 µL of cell lysis buffer.

-

Incubate for 15 minutes at room temperature with gentle shaking.

-

Transfer the lysate to a black, clear-bottom 96-well plate.

-

Measure the fluorescence using a plate reader with excitation at ~360 nm and emission at ~445 nm.[1][2]

-

Protocol 2: Wound Healing (Scratch) Assay

This protocol is for monitoring the closure of a "wound" created in a confluent cell monolayer.

Materials:

-

Calcein Blue AM (1 mM stock in DMSO)

-

24-well plate

-

Sterile p200 pipette tip or a wound-healing insert

-

Serum-free cell culture medium

-

PBS

-

Fluorescence microscope with a camera and appropriate filters (DAPI or equivalent)

Procedure:

-

Cell Seeding:

-

Seed cells in a 24-well plate and grow until a confluent monolayer is formed.

-

-

Creating the Wound:

-

Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.

-

Alternatively, use a commercially available wound-healing insert to create a more uniform cell-free zone.

-

Gently wash the wells with PBS to remove dislodged cells.

-

-

Labeling and Treatment:

-

Add serum-free medium containing 5 µM Calcein Blue AM to each well.

-

If testing compounds, add them to the medium at this stage.

-

Incubate for 30 minutes at 37°C.

-

Replace the labeling medium with fresh culture medium (with or without the test compound).

-

-

Image Acquisition:

-

Capture images of the wound at time 0 using a fluorescence microscope.

-

Incubate the plate at 37°C in a CO2 incubator.

-

Acquire images of the same fields at subsequent time points (e.g., 6, 12, 24 hours).

-

-

Data Analysis:

-

The area of the wound at each time point can be quantified using image analysis software (e.g., ImageJ).

-

The percentage of wound closure is calculated as:

-

% Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] * 100

-

-

Visualization of Key Concepts

Experimental Workflow: Boyden Chamber Assay

References

Calcein Blue AM: Applications in Cytotoxicity and Apoptosis Assays

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcein Blue AM is a non-fluorescent, cell-permeant dye that serves as a robust indicator of cell viability. Its utility extends to the assessment of cytotoxicity and apoptosis, providing a reliable method for quantifying live cells within a population. Upon entering a viable cell, the acetoxymethyl (AM) ester group of Calcein Blue AM is cleaved by intracellular esterases, converting it into the fluorescent molecule Calcein Blue.[1][2][3] This fluorescent product is membrane-impermeant and is therefore retained within cells that possess an intact plasma membrane and active metabolism, causing them to emit a bright blue fluorescence.[1][2] In contrast, dead or dying cells with compromised membrane integrity or diminished esterase activity exhibit significantly reduced or no fluorescence.

Principle of the Assay

The fundamental principle of the Calcein Blue AM assay lies in the enzymatic conversion of a non-fluorescent substrate into a fluorescent product exclusively within live cells. The intensity of the blue fluorescence is directly proportional to the number of viable cells, making it a powerful tool for quantifying the effects of cytotoxic agents or inducing apoptotic pathways.

Applications in Cytotoxicity and Apoptosis

Calcein Blue AM is particularly valuable in:

-

Cytotoxicity Assays: Determining the dose-dependent effects of cytotoxic compounds (e.g., anti-cancer drugs, toxins) on cell viability. By measuring the decrease in blue fluorescence, researchers can quantify the percentage of cell death induced by a specific agent.

-

Apoptosis Assays: When used in conjunction with other fluorescent probes, such as Propidium Iodide (PI) or Annexin V, Calcein Blue AM can help differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

-

Live cells: Calcein Blue positive / PI negative / Annexin V negative.

-

Early apoptotic cells: Calcein Blue positive / PI negative / Annexin V positive.

-

Late apoptotic/necrotic cells: Calcein Blue negative / PI positive / Annexin V positive.

-

Advantages of Calcein Blue AM

-

High Sensitivity: The assay can detect a small number of viable cells.

-

Simple and Rapid Protocol: The staining procedure is straightforward and can be completed in under an hour.

-

Compatibility with Multiple Platforms: The assay can be adapted for use with fluorescence microscopy, flow cytometry, and microplate readers.

-

Multiplexing Capability: Calcein Blue AM's spectral properties allow for its use in combination with other fluorescent probes for multi-parametric analysis.

Quantitative Data Summary

The following tables provide representative quantitative data from studies utilizing Calcein AM for cytotoxicity and apoptosis analysis. While the data presented here is for the green-fluorescent Calcein AM, the principles and expected trends are directly applicable to Calcein Blue AM.

Table 1: IC50 Determination of a Test Compound using Calcein AM Assay

This table illustrates how Calcein AM can be used to determine the half-maximal inhibitory concentration (IC50) of a cytotoxic compound on a cancer cell line.

| Concentration of Test Compound (µM) | Percent Viability (Normalized to Control) |

| 0 (Control) | 100% |

| 0.1 | 95% |

| 1 | 80% |

| 5 | 52% |

| 10 | 25% |

| 50 | 5% |

| IC50 | ~5 µM |

Data is hypothetical and for illustrative purposes, based on typical results from such assays.

Table 2: Comparison of Apoptosis Detection using Calcein AM/Ethidium Homodimer-1 vs. Annexin V/PI

This table summarizes data from a study comparing the sensitivity of Calcein AM in combination with a dead cell stain (Ethidium Homodimer-1, EthD-1) to the standard Annexin V/Propidium Iodide (PI) method for quantifying apoptotic cells.

| Time Point | Assay Method | % Viable Cells | % Apoptotic Cells | % Dead Cells |

| 24 hours | Calcein AM/EthD-1 | 51.0 ± 4.2 | 46.9 ± 3.6 | 2.1 ± 0.8 |

| Annexin V/PI | 65.2 ± 5.1 | 32.1 ± 3.9 | 2.7 ± 1.1 | |

| 48 hours | Calcein AM/EthD-1 | 42.3 ± 3.8 | 37.7 ± 2.5 | 20.0 ± 2.1 |

| Annexin V/PI | 55.8 ± 4.5 | 28.5 ± 3.1 | 15.7 ± 2.3 |

Data adapted from a study on peripheral blood mononuclear cells. The results indicated that the Calcein AM/EthD-1 method was more sensitive for quantifying apoptotic cells at both time points.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay using Calcein Blue AM

This protocol provides a general procedure for assessing the cytotoxicity of a compound using a fluorescence microplate reader.

Materials:

-

Calcein Blue AM solution (1 mM in DMSO)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

96-well black-walled, clear-bottom microplate

-

Cell culture medium

-

Test compound

-

Fluorescence microplate reader with appropriate filters for Calcein Blue (Excitation ~360 nm, Emission ~449 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

-

Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Preparation of Staining Solution: Prepare a 2X working solution of Calcein Blue AM (e.g., 2 µM) in assay buffer.

-

Washing: Gently wash the cells twice with assay buffer to remove the culture medium and test compound.

-

Staining: Add 100 µL of the 2X Calcein Blue AM working solution to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~360 nm and emission at ~449 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration by comparing the fluorescence of treated cells to the control cells.

Protocol 2: Apoptosis Assay using Calcein Blue AM and Propidium Iodide (PI) by Flow Cytometry

This protocol describes a method to differentiate between live, apoptotic, and necrotic cells using co-staining with Calcein Blue AM and PI.

Materials:

-

Calcein Blue AM solution (1 mM in DMSO)

-

Propidium Iodide (PI) solution (1 mg/mL)

-

1X Annexin V Binding Buffer

-

Flow cytometer with appropriate lasers and filters

Procedure:

-

Cell Treatment: Induce apoptosis in your cell line using a known method (e.g., staurosporine treatment) alongside an untreated control.

-

Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining:

-

Add Calcein Blue AM to a final concentration of 1-5 µM.

-

Add Annexin V-FITC (or another color) according to the manufacturer's protocol.

-

Incubate at room temperature for 15 minutes in the dark.

-

-

PI Staining: Add PI to a final concentration of 1-2 µg/mL immediately before analysis.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

-

Live cells: Calcein Blue positive, Annexin V negative, PI negative.

-

Early apoptotic cells: Calcein Blue positive, Annexin V positive, PI negative.

-

Late apoptotic/necrotic cells: Calcein Blue negative, Annexin V positive, PI positive.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for a typical cytotoxicity assay using Calcein Blue AM.

Caption: Conversion of non-fluorescent Calcein Blue AM to fluorescent Calcein Blue by intracellular esterases.

Caption: A simplified overview of the caspase cascade in apoptosis leading to cell death and membrane permeability changes detectable by Calcein Blue AM and PI.

References

Preparing Calcein Blue AM Stock and Working Solutions: An Application Note and Protocol

Introduction

Calcein Blue AM (Acetoxymethyl) is a cell-permeant dye that serves as a robust indicator of cell viability. Upon entering a live cell, the non-fluorescent Calcein Blue AM is hydrolyzed by intracellular esterases into the fluorescent molecule Calcein Blue. This process is dependent on both the enzymatic activity of viable cells and the integrity of their cell membranes to retain the dye. The resulting blue fluorescence can be detected using fluorescence microscopy or flow cytometry, making it a valuable tool for researchers, scientists, and drug development professionals in assessing cell health and cytotoxicity. This application note provides detailed protocols for the preparation of Calcein Blue AM stock and working solutions and its application in cell-based assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for the use of Calcein Blue AM.

Table 1: Properties and Storage of Calcein Blue AM

| Parameter | Value | Reference |

| Molecular Weight | 465.41 g/mol | [1] |

| Excitation Maximum (Calcein Blue) | ~360 nm | [2][3] |

| Emission Maximum (Calcein Blue) | ~445-449 nm | [2][4] |

| Solvent for Stock Solution | Anhydrous Dimethyl Sulfoxide (DMSO) | |

| Storage of Powder | -20°C or -80°C, desiccated, protected from light. | |

| Storage of Stock Solution | -20°C in small aliquots; avoid freeze-thaw cycles. | |

| Stock Solution Stability | Discard after 6 months post-reconstitution. |

Table 2: Recommended Concentrations for Calcein Blue AM Solutions

| Solution Type | Concentration Range | Typical Concentration | Notes | Reference |

| Stock Solution | 1 - 5 mM | 2 - 5 mM | Prepare in high-quality, anhydrous DMSO. | |

| Working Solution | 1 - 10 µM | 4 - 5 µM | Dilute from stock solution into a serum-free buffer. | |

| Pluronic® F-127 (optional) | Not Applicable | 0.02% (final concentration) | Can be added to the staining buffer to improve aqueous solubility of Calcein Blue AM. | |

| Probenecid (optional) | 1 - 2.5 mM | 1 mM | Can be added to the working solution to reduce leakage of the dye from cells. |

Experimental Protocols

Preparation of Calcein Blue AM Stock Solution (2 mM)

This protocol describes the preparation of a 2 mM stock solution of Calcein Blue AM.

Materials:

-

Calcein Blue AM powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Bring the vial of Calcein Blue AM powder and anhydrous DMSO to room temperature.

-

To prepare a 2 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial of Calcein Blue AM. For example, to a 50 µg vial, add 53.7 µL of DMSO. For a 1 mg vial, add 1.074 mL of DMSO.

-

Vortex the vial thoroughly until the powder is completely dissolved. Inspect the solution to ensure no particulates are visible.

-

Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Preparation of Calcein Blue AM Working Solution (5 µM)

This protocol describes the preparation of a 5 µM working solution for cell staining.

Materials:

-

2 mM Calcein Blue AM stock solution

-

Serum-free cell culture medium or a suitable buffer (e.g., Hanks and Hepes buffer - HHBS)

-

Sterile microcentrifuge tubes

Procedure:

-

Thaw an aliquot of the 2 mM Calcein Blue AM stock solution at room temperature.